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Compound of Interest

Compound Name: Hexacarbonyltungsten

Cat. No.: B083919

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to researchers, scientists, and drug development professionals working with
tungsten film deposition from tungsten hexacarbonyl (W(CO)s).

Frequently Asked Questions (FAQs) &
Troubleshooting

Issue: Poor adhesion of tungsten film to the substrate.

Poor adhesion is a common issue when depositing tungsten films from W(CO)s. This can
manifest as the film peeling or failing a tape test. The following questions address the primary
causes and solutions for this problem.

Question 1: My tungsten film is delaminating. What are the most likely causes?
Answer:

Delamination of tungsten films deposited from W(CO)s is often due to one or more of the
following factors:

e Inadequate Substrate Cleaning: The presence of organic residues, particles, or a native
oxide layer on the substrate surface can significantly hinder adhesion.
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e Lack of an Adhesion-Promoting Layer: Direct deposition of tungsten onto certain substrates,
especially oxides like SiOz, often results in poor adhesion.[1][2]

o Sub-optimal Deposition Parameters: Deposition temperature and pressure can influence the
film's microstructure and stress, thereby affecting adhesion.

e High Internal Stress: Thick tungsten films can develop high internal stress, leading to
delamination.

Question 2: How can | improve substrate cleaning to enhance tungsten film adhesion?
Answer:

A thorough substrate cleaning process is critical for achieving good adhesion. A multi-step
cleaning protocol is recommended to remove both organic and particulate contaminants.

Experimental Protocol: Substrate Cleaning

This protocol is recommended for cleaning substrates prior to tungsten film deposition.

Materials:

Acetone (VLSI grade or better)

* |Isopropanol (VLSI grade or better)

» Deionized (DI) water

» Nitrogen (N2) gas source

o Beakers

e Ultrasonic bath

e Hot plate or oven

Procedure:

e Degreasing (Organic Removal):
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o Immerse the substrate in a beaker of acetone.

o Place the beaker in an ultrasonic bath for 5-10 minutes. For heavy contamination, it is
advisable to use two separate acetone steps to minimize the carry-over of impurities.[3]

e Rinsing:

o Transfer the substrate to a beaker of isopropanol and sonicate for 5-10 minutes. This step
removes residual acetone.[3]

o Afinal rinse with DI water can be performed, but it is not always necessary and depends
on the substrate and subsequent processing steps. If DI water is used, ensure it is of high
purity to avoid re-contamination.[3]

e Drying:
o Dry the substrate with a stream of high-purity nitrogen gas.
e Dehydration Bake:

o Bake the substrate at approximately 120°C for a few minutes to desorb any adsorbed
water molecules from the surface. For oxidized surfaces, increasing the temperature to
above 140°C can further improve adhesion by breaking down surface OH bonds.[3]

e In-situ Cleaning (Optional but Recommended):

o If your deposition system has the capability, an in-situ plasma or sputter cleaning step
immediately prior to deposition can remove any remaining surface contaminants and the
native oxide layer.[4]

Question 3: What are adhesion-promoting interlayers, and which ones are effective for
tungsten films?

Answer:

Adhesion-promoting interlayers are thin layers of a different material deposited onto the
substrate before the tungsten film. These layers provide a better bonding surface for the
tungsten. Several materials have been shown to be effective:
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e Molybdenum (Mo): Sputtered molybdenum has been reported as a superior adhesion-
promoting layer for CVD tungsten.[1]

e Tungsten Nitride (Wz2N): A thin W2N "glue layer" can significantly improve the adhesion of
tungsten films.[5]

 Titanium Nitride (TiN): TiN is a commonly used adhesion layer in semiconductor
manufacturing and is effective for tungsten deposition.[6]

» Silane-Based Treatments: Treating the substrate with a silane-based gas mixture (e.g., SiHa,
Si2He) prior to W(CO)e deposition can enhance adhesion.[7]

Below is a workflow for improving tungsten film adhesion:
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Figure 1. General workflow for improving tungsten film adhesion.

Experimental Protocol: Silane-Based Surface
Treatment

This protocol describes a pre-deposition surface treatment using a silane-based gas to improve

tungsten film adhesion.[7]
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Materials & Equipment:

Chemical Vapor Deposition (CVD) system

Substrate

Silane (SiHa4) or Disilane (SizHe) gas source

Carrier gas (e.g., Ar, N2, H2)

Procedure:

Substrate Loading: Load the cleaned and dried substrate into the CVD chamber.

Chamber Purge: Purge the chamber with a carrier gas to remove any residual atmospheric
gases.

Heating: Heat the substrate to the desired treatment temperature.

Gas Introduction: Introduce a mixture of the silicon compound (e.g., SiH4) and a carrier gas
into the chamber.

Surface Treatment: Maintain the gas flow and temperature for a specified duration to allow
the silane to react with and modify the substrate surface.

Purge: Purge the chamber with the carrier gas to remove the silicon compound.

Tungsten Deposition: Proceed immediately with the tungsten film deposition from W(CO)e
without breaking the vacuum.

Question 4: Can post-deposition annealing improve the adhesion of my tungsten film?

Answer:

Yes, post-deposition annealing can significantly improve the adhesion of tungsten films.[5][8]

The thermal energy from annealing can promote interfacial reactions and relieve stress at the

film-substrate interface, leading to better bonding. Annealing can also decrease the resistivity
of the film.[5]
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Data Summary: Annealing Effects on Adhesion

The following table summarizes the effect of annealing on the adhesion energy of WTi films on
BPSG, which can be indicative of the general benefits of annealing for tungsten-based films.

Annealing Time at 400°C Adhesion Energy (J/m?)
As-deposited 2.7[8]
2 hours 4.7[8]

Experimental Protocol: Post-Deposition Annealing

This protocol outlines a general procedure for annealing tungsten films to improve adhesion.
Materials & Equipment:

e Furnace with controlled atmosphere (e.g., vacuum, forming gas)

o Substrate with deposited tungsten film

Procedure:

e Loading: Place the substrate with the tungsten film into the furnace.

o Atmosphere Control: Evacuate the furnace to a base pressure or fill it with an inert or
reducing atmosphere (e.g., forming gas, which is a mixture of N2 and Hz).

 Ramping Up Temperature: Gradually increase the furnace temperature to the desired
annealing temperature. A typical range is 800-900°C.[5]

¢ Soaking: Hold the temperature constant for the desired annealing time (e.g., 30 minutes).[5]

o Cooling Down: Slowly cool the furnace back to room temperature before removing the
sample.

The relationship between different factors affecting adhesion can be visualized as follows:
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Figure 2. Factors influencing tungsten film adhesion.

Question 5: What are the typical deposition parameters for W(CO)s, and how do they affect
adhesion?

Answer:

The deposition of tungsten from W(CO)s is typically done via thermal decomposition in a CVD
reactor. The process parameters can influence film properties, including adhesion.

Data Summary: Typical W(CO)e Deposition

Parameters
Parameter Range
Wafer Temperature 250°C to 550°CJ[7]
Chamber Pressure 0.5 torr to 2 torr[7]
W(CO)s Precursor Flow Rate 2 sccm to 20 scem(7]
Carrier Gas Flow Rate 100 sccm to 1000 scem([7]
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Higher deposition temperatures can sometimes lead to increased stress in the film, which may
negatively impact adhesion if not properly managed. However, temperature also affects the
decomposition kinetics and the purity of the film. It is often necessary to optimize the deposition
temperature and other parameters for a specific substrate and application to achieve both good
film quality and strong adhesion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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